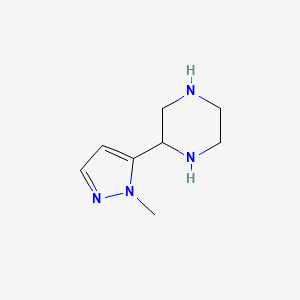
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a cyclopentylmethyl and a 3-aminopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride typically involves the reaction of cyclopentylmethylamine with 3-aminopropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- N-(3-aminopropyl)-N-(cyclohexylmethyl)acetamide
- N-(3-aminopropyl)-N-(cyclopropylmethyl)acetamide
- N-(3-aminopropyl)-N-(cyclobutylmethyl)acetamide
Uniqueness
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is unique due to its specific cyclopentylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications where specific interactions or effects are desired.
特性
分子式 |
C11H23ClN2O |
|---|---|
分子量 |
234.76 g/mol |
IUPAC名 |
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-10(14)13(8-4-7-12)9-11-5-2-3-6-11;/h11H,2-9,12H2,1H3;1H |
InChIキー |
CHADWTHURBWYTI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCCN)CC1CCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B13512585.png)
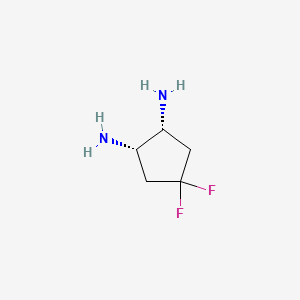

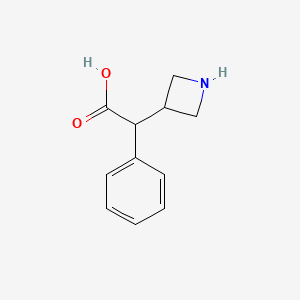
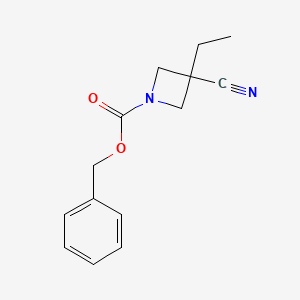
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)
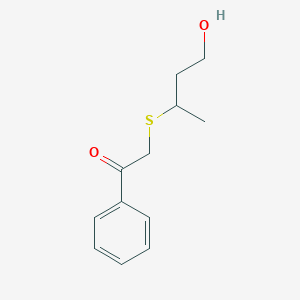
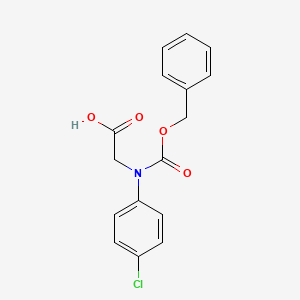
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)
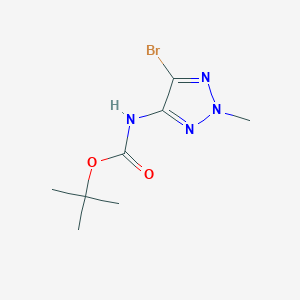

![Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13512664.png)
